Cas no 400753-16-4 (4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine)
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-1-(4-chloro-benzyl)-1 H -pyrazol-3-ylamine
- 400753-16-4
- 4-Bromo-1-(4-chloro-benzyl)-1H-pyrazol-3-ylamine
- BBL029474
- AKOS000304497
- CS-0268203
- VS-09253
- EN300-227896
- 4-Bromo-1-(4-chlorobenzyl)-1,2-dihydro-3h-pyrazol-3-imine
- STK315903
- 4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-amine
- 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine
- 4-bromo-1-[(4-chlorophenyl)methyl]-1h-pyrazol-3-amine
- ARA75316
- 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine
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- MDL: MFCD01821349
- Inchi: 1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
- InChI Key: XDJFJAGFPMISFF-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 284.96684Da
- Monoisotopic Mass: 284.96684Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.8Ų
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B594623-20mg |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine |
400753-16-4 | 20mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594623-40mg |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine |
400753-16-4 | 40mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B594623-200mg |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine |
400753-16-4 | 200mg |
$ 250.00 | 2022-06-07 | ||
| Fluorochem | 030541-250mg |
4-Bromo-1-(4-chloro-benzyl)-1 H -pyrazol-3-ylamine |
400753-16-4 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 030541-1g |
4-Bromo-1-(4-chloro-benzyl)-1 H -pyrazol-3-ylamine |
400753-16-4 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 030541-5g |
4-Bromo-1-(4-chloro-benzyl)-1 H -pyrazol-3-ylamine |
400753-16-4 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM519616-1g |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine |
400753-16-4 | 97% | 1g |
$109 | 2022-06-11 | |
| Chemenu | CM519616-5g |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine |
400753-16-4 | 97% | 5g |
$392 | 2022-06-11 | |
| Enamine | EN300-227896-0.05g |
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine |
400753-16-4 | 95% | 0.05g |
$127.0 | 2024-06-20 | |
| Enamine | EN300-227896-0.1g |
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine |
400753-16-4 | 95% | 0.1g |
$189.0 | 2024-06-20 |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Comprehensive Overview of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine (CAS No. 400753-16-4)
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, identified by its CAS number 400753-16-4, belongs to the pyrazole derivatives family, which is known for its versatile biological activities. Researchers and industry professionals frequently search for pyrazole-based compounds, halogenated amines, and heterocyclic building blocks, making this compound a subject of interest in modern synthetic chemistry.
The molecular structure of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a bromine atom at the 4-position and a 4-chlorobenzyl group at the 1-position. This unique arrangement contributes to its reactivity and potential utility in drug discovery. Recent trends in AI-driven molecular design and computational chemistry have highlighted the importance of such halogenated compounds, as they often exhibit enhanced binding affinity in target proteins. Keywords like structure-activity relationship (SAR) and medicinal chemistry applications are frequently associated with this compound in scientific literature.
In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly methods to produce 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine. Questions such as "How to optimize the yield of pyrazole derivatives?" or "What are the alternative solvents for halogenated amine synthesis?" reflect current industry concerns. The compound's role in crop protection agents and pharmaceutical intermediates further aligns with the growing demand for bioactive small molecules.
From a technical perspective, the purity and stability of CAS 400753-16-4 are critical for its applications. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound. Users searching for pyrazole amine synthesis protocols or halogenated heterocycle characterization often seek detailed information about its spectral data and synthetic routes. The compound's compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) also makes it valuable for constructing complex molecular architectures.
The commercial availability of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine through chemical suppliers has facilitated its adoption in high-throughput screening campaigns. Its potential as a kinase inhibitor scaffold or antibacterial agent precursor is under investigation, coinciding with the rise of targeted drug discovery approaches. Frequently asked questions like "What are the storage conditions for brominated pyrazoles?" or "How to handle air-sensitive amine derivatives?" underscore practical considerations for laboratory use.
In summary, 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine represents a strategically important building block in contemporary organic synthesis. Its relevance to fragment-based drug design, agrochemical innovation, and material science ensures continued academic and industrial attention. As research progresses, updates on its biological activity profiles and scalable synthetic methodologies will remain key topics for scientific discourse.
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